molecular formula C10H10BrNO B2715707 8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1368622-07-4

8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2715707
CAS RN: 1368622-07-4
M. Wt: 240.1
InChI Key: AEJLEPMIWNHJSN-UHFFFAOYSA-N
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Description

“8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one” is a chemical compound . It’s often used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C10H10BrNO . Its molecular weight is 240.1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.1 . Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Enzyme Inhibition Studies

8-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one derivatives are significant in the study of enzyme inhibition. For example, they are used in the design and synthesis of quinoline-8-carboxamides, which are a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitors. These compounds show therapeutic activities due to their ability to inhibit key enzymes involved in various biological processes (Lord et al., 2009).

Metal Complex Formation

The reaction of metal(II) chlorides and bromides with derivatives of 8-methylquinoline, a compound related to this compound, is studied to understand the formation of metal complexes. These studies are essential for the development of new materials and the understanding of metal-ligand interactions in various chemical processes (Edwards et al., 2011).

Corrosion Inhibition

Research into the derivatives of 8-hydroxyquinoline, which are structurally similar to this compound, has shown potential as inhibitors of acid corrosion for mild steel. This is significant for industries where metal corrosion is a major concern, and such compounds could offer a novel approach to corrosion prevention (Rbaa et al., 2020).

Photolabile Protecting Groups

8-Bromo-7-hydroxyquinoline, closely related to this compound, is studied for its application as a photoremovable protecting group in biological research. Its ability to be photolyzed and release active biomolecules upon light activation is vital for investigating physiological functions in real-time (Zhu et al., 2006).

properties

IUPAC Name

8-bromo-2-methyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-12-6-5-7-3-2-4-8(11)9(7)10(12)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJLEPMIWNHJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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